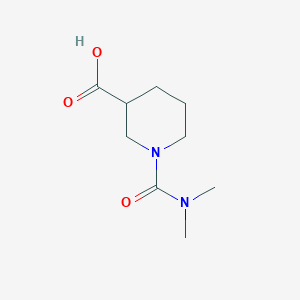

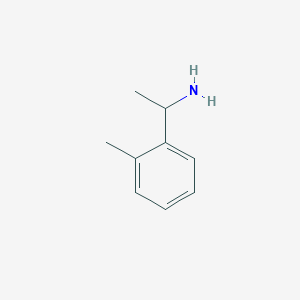

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is a heterocyclic compound containing both nitrogen and sulfur atoms. It is a versatile building block in organic synthesis and has been used in the preparation of various drugs, pesticides, and other compounds. This compound has been extensively studied in recent years due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In

Scientific Research Applications

Antifungal Applications

- Antifungal Activity : Derivatives of pyrimidin-2-amine, including 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrated notable antifungal properties, particularly against fungi like Aspergillus terreus and Aspergillus niger. The compounds showed higher antifungal effect on Aspergillus terreus compared to Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Inhibitory Applications

- Histone Demethylase Inhibition : N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized to create potent inhibitors for JmjC histone N-methyl lysine demethylase (KDM), specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases. These inhibitors demonstrate significant cellular permeability and potential for cell-based assay applications (Bavetsias et al., 2016).

Metabolic Applications

- Hypoglycemic Agents : Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase activators. One specific compound demonstrated significant hypoglycemic effects by activating both glucokinase and PPARγ, offering potential dual-acting hypoglycemic agents (Song et al., 2011).

Anticancer Applications

- Cyclin-Dependent Kinase Inhibition : A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), showing promising results as anticancer drug candidates. One derivative, in particular, demonstrated significant tumor growth inhibition in vivo without noticeable clinical toxicity (Tadesse et al., 2017).

Structural and Chemical Properties

- Tautomerism and Divalent N(I) Character : The chemical structure of N-(Pyridin-2-yl)thiazol-2-amine shows interesting properties such as dynamic tautomerism and divalent N(I) character. These unique chemical features contribute to its versatility in various therapeutic and chemical applications (Bhatia et al., 2013).

Safety and Hazards

4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust, washing all exposed external body areas thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine research could involve further exploration of its potential as a CDK4 and CDK6 inhibitor . This could lead to the development of new anticancer drugs . Additionally, the compound’s antimicrobial and antiproliferative properties could be explored further .

Mechanism of Action

Target of Action

The primary target of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is Biotin Carboxylase , an enzyme found in Escherichia coli (strain K12) . This compound also exhibits potent inhibitor activities against Cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, it exhibits potent inhibitory activity against CDK2, a serine/threonine protein kinase . The compound’s interaction with CDK2 reduces the phosphorylation of retinoblastoma at Thr821 .

Biochemical Pathways

The affected pathways are primarily related to the function of the targets. In the case of CDK2, the compound’s action leads to cell cycle arrest at the S and G2/M phases . This is a result of the compound’s interaction with CDK2, which plays a crucial role in cell cycle regulation .

Result of Action

The molecular and cellular effects of the compound’s action are quite significant. For instance, it has been found to induce apoptosis in ovarian cancer cells . Additionally, it displays sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUDRQLSINHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399698 |

Source

|

| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874830-88-3 |

Source

|

| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)